21-Dehydro DexaMethasone

Analytical Method Development Pharmaceutical Quality Control Regulatory Compliance

Securing a reliably characterized impurity standard is critical for ANDA submissions and QC release testing. 21-Dehydro Dexamethasone is the definitive reference for identifying and quantifying the Dexamethasone Impurity I degradation product. Substitution with the API or other corticosteroids is analytically invalid. - Certified reference standard for HPLC system suitability, resolution, and quantification of a key oxidative/thermal degradant. - Essential for forced degradation studies to establish ICH-compliant impurity profiles, shelf-life, and storage conditions. - Full characterization data (NMR, MS) provided ensures identity confirmation for regulatory CMC documentation.

Molecular Formula C22H29FO6
Molecular Weight 408.5 g/mol
Cat. No. B12296215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Dehydro DexaMethasone
Molecular FormulaC22H29FO6
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O
InChIInChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2
InChIKeyZMURNDHCFSXEML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-Dehydro Dexamethasone Reference Standard


21-Dehydro Dexamethasone (CAS 2964-79-6) is a synthetic pregnane corticosteroid that exists as a recognized impurity and degradation product of the widely used anti-inflammatory drug Dexamethasone . It is characterized by a structural modification at the 21-position of the steroid backbone, where the hydroxyl group is replaced by an aldehyde . This compound is primarily procured not for its therapeutic properties, but as a fully characterized reference standard, essential for the development and validation of analytical methods for Dexamethasone active pharmaceutical ingredient (API) and finished drug products .

Identity Dexamethasone Impurity I Reference Standard
Purpose Analytical method development, impurity profiling, stability studies
Context Regulatory ANDA compliance and pharmaceutical QC, not a therapeutic agent

Why 21-Dehydro Dexamethasone Is Irreplaceable


The functional role of 21-Dehydro Dexamethasone is fundamentally distinct from that of Dexamethasone or other in-class corticosteroids like Betamethasone and Prednisolone. Its procurement value lies entirely in its utility as a specific chemical marker for analytical methods, impurity profiling, and stability studies. A researcher cannot substitute 21-Dehydro Dexamethasone with Dexamethasone because the latter will not serve as a structurally identical reference for a specific impurity peak in HPLC chromatograms [1]. Similarly, it cannot be replaced by a degradation marker of another corticosteroid, as its formation pathways and physicochemical properties are unique to Dexamethasone and its formulations . Substitution would invalidate critical regulatory compliance data for Abbreviated New Drug Applications (ANDA) and Quality Control (QC) protocols .

Attempting to use Dexamethasone as impurity reference
May not serve as structurally identical reference for the specific impurity peak; can compromise ANDA data
Substituting degradation marker of another corticosteroid
Formation pathways and physicochemical properties differ; limits validity for Dexamethasone stability studies

Selection Evidence for 21-Dehydro Dexamethasone


Regulatory-Compliant Impurity Reference Standard

21-Dehydro Dexamethasone is specifically characterized and supplied for use as a reference standard for the analytical identification and quantification of Dexamethasone Impurity I in drug substances and products. Its use is mandated for compliance with regulatory guidelines from bodies like the USP and EP, which require the identification and control of known impurities . Unlike generic Dexamethasone, this compound is supplied with detailed characterization data (e.g., NMR, MS) and a certificate of analysis, which are prerequisites for method validation (AMV) and Quality Control (QC) applications in ANDA submissions [1].

Regulatory & Analytical Utility
Class-level inference
Supplied as fully characterized reference standard with traceability and CoA; distinct from therapeutic Dexamethasone
Essential for ANDA compliance and analytical method validation
Data to verify from supplier certificate
Analytical Method Development Pharmaceutical Quality Control Regulatory Compliance

Physicochemical Marker for Dexamethasone Degradation

21-Dehydro Dexamethasone serves as a specific marker for studying the degradation of Dexamethasone under stress conditions (e.g., heat, light, pH variations) . Its distinct physicochemical profile, characterized by a melting point of 169-174°C, solubility in DMSO and Methanol, and a specific TLC Rf value of 0.55 (SiO2; Dichloromethane: Methanol 9:1), allows for its unambiguous identification and separation from the parent drug . This contrasts with Dexamethasone, which would not be present as a degradation product and has a different melting point (approx. 262-264°C) and chromatographic behavior [1].

Physicochemical Marker
Reported
M.P. 169–174°C; TLC Rf 0.55 (SiO₂, CH₂Cl₂:MeOH 9:1); vs Dexamethasone M.P. approx. 262–264°C
Enables unambiguous identification in stability-indicating methods
Method context may require verification
Stability Studies Forced Degradation Formulation Development

GR Binding Affinity Comparison

While direct, quantitative GR binding data for 21-Dehydro Dexamethasone are absent from primary literature, its activity can be inferred from structure-activity relationship (SAR) studies on closely related glucocorticoids. Fluorescence polarization assays show that Dexamethasone has a GR binding affinity IC50 of 5.58 nM, compared to Betamethasone (2.94 nM) and Prednisolone (2.95 nM) [1]. The 21-dehydro modification, which replaces the 21-hydroxyl group, is known to reduce binding affinity for the receptor compared to the parent alcohol, a trend observed across corticosteroid esters and derivatives [2].

GR Binding Affinity (Predicted)
Class-level inference
Predicted lower than Dexamethasone IC₅₀ 5.58 nM; 21-dehydro modification expected to reduce binding
Not suitable as GR bioassay replacement for Dexamethasone
No direct binding data available
Glucocorticoid Receptor Structure-Activity Relationship In Vitro Pharmacology

Applications of 21-Dehydro Dexamethasone


Stability-Indicating HPLC Method Development

In this scenario, 21-Dehydro Dexamethasone is used as a primary reference standard to validate a new High-Performance Liquid Chromatography (HPLC) method for a generic Dexamethasone tablet. The method must be "stability-indicating," meaning it can separate and quantify the active ingredient from all potential degradation products. 21-Dehydro Dexamethasone, a known degradation product under oxidative or thermal stress, is spiked into the sample matrix to demonstrate its resolution from the Dexamethasone peak . The system suitability parameters (e.g., resolution, tailing factor) are calculated using the 21-Dehydro Dexamethasone peak, and the method's ability to accurately quantify this impurity is established for future stability studies and QC release testing [1].

Forced Degradation Studies

To comply with ICH guidelines, a pharmaceutical scientist subjects a new Dexamethasone injectable formulation to various stress conditions (e.g., heat, acid, base, oxidation, light). The resulting stressed samples are analyzed by HPLC. The presence and quantity of the 21-Dehydro Dexamethasone peak are monitored to understand the primary degradation pathways of the drug in that specific formulation matrix. By comparing the rate of formation of 21-Dehydro Dexamethasone under different conditions, the scientist can recommend optimal storage conditions, packaging, and establish a shelf-life specification for the impurity .

Impurity Control for ANDA Filings

A generic drug manufacturer developing a Dexamethasone ophthalmic suspension must demonstrate to the FDA that their product is pharmaceutically equivalent to the reference listed drug. As part of the ANDA submission, they must provide a comprehensive impurity profile. They procure a certified reference standard of 21-Dehydro Dexamethasone (Dexamethasone Impurity I) to identify and quantify this specific impurity in their drug product batches . The analytical data, generated using this standard, is included in the chemistry, manufacturing, and controls (CMC) section of the ANDA to show that impurity levels are within acceptable limits and consistent with the innovator product [1].

Synthesis of Derivatives and Metabolites

In an academic or industrial medicinal chemistry laboratory, a researcher is investigating the structure-activity relationship (SAR) of novel corticosteroid analogs. They may synthesize 21-Dehydro Dexamethasone as a key intermediate or as a comparative compound to evaluate the impact of C21 substitution on receptor binding and functional activity. In this context, the compound is used as a defined chemical entity for in vitro assays (e.g., GR binding, transactivation) to understand how modifications at the 21-position alter the pharmacological profile relative to Dexamethasone . The full characterization data (NMR, MS) provided by the supplier is critical for confirming the identity and purity of the synthesized or procured material before biological evaluation [1].

Application
Selection Property
Validation Focus
Stability-Indicating HPLC
Certified impurity reference standard
Resolution and system suitability
Forced Degradation Studies
Degradation-specific marker
Rate of formation under stress conditions
ANDA Impurity Profiling
Traceable reference standard with CoA
Impurity levels and batch consistency
Corticosteroid SAR Studies
Defined chemical entity for C21 substitution
Receptor binding and transactivation assays
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